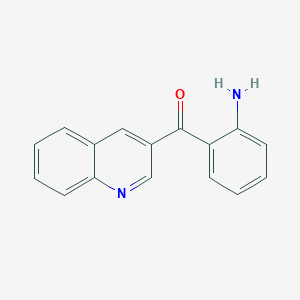
(2-Aminophenyl)-quinolin-3-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminophenyl)-quinolin-3-yl-methanone is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
One prominent application of (2-Aminophenyl)-quinolin-3-yl-methanone is its role in catalytic reactions. Research has demonstrated that it can be synthesized through copper-catalyzed one-pot domino reactions. For instance, the reaction between 2-aminobenzylalcohol and propiophenone using a copper-organic framework catalyst yielded high percentages of the desired product under optimized conditions (120 °C for 16 hours) .
Table 1: Yields of Phenyl(quinolin-3-yl)methanone from Various Catalysts
| Catalyst Type | Yield (%) |
|---|---|
| CuBr | 47 |
| CuI | 37 |
| CuCl | 36 |
| Cu2(OBA)2(BPY) | 89 |
Transition Metal-Free Synthesis
A transition metal-free method has also been developed for synthesizing 3-acyl quinolines, including derivatives of this compound. This method employs aza-Michael addition followed by intramolecular annulation, showcasing an environmentally friendly approach to synthesis .
Antimicrobial Activity
Studies have indicated that quinoline derivatives possess significant antimicrobial properties. In a comparative study, compounds related to this compound were evaluated for their antibacterial and antifungal activities against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, suggesting potential as future antimicrobial agents .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | MIC (µg/ml) | Target Microorganism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 8.00 | Pseudomonas aeruginosa |
Anticancer Activity
Recent investigations into the anticancer properties of quinoline derivatives have shown promising results. Compounds synthesized based on the quinoline scaffold were tested against human cancer cell lines such as HCT-116 and MCF-7, with some exhibiting IC50 values in the low micromolar range (1.9–7.52 µg/mL). These findings suggest that this compound and its analogs could serve as effective candidates for cancer treatment .
Case Study 1: Synthesis Optimization
In a study focused on optimizing the synthesis of phenyl(quinolin-3-yl)methanone, various solvents and catalyst concentrations were tested to enhance yield. The use of pyridine as a co-solvent significantly improved yields compared to reactions conducted without it .
Case Study 2: Biological Screening
A series of quinoline derivatives were screened for their biological activity against bacterial strains and cancer cell lines. The most active compounds were identified based on their structural modifications, highlighting the importance of functional groups in enhancing biological activity .
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(2-aminophenyl)-quinolin-3-ylmethanone |
InChI |
InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2 |
InChI-Schlüssel |
BGPXQZYEEFXCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















